Journal Name:SLAS Technology: Translating Life Sciences Innovation
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Multichromatic quantum superpositions in entangled two-photon absorption spectroscopy
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.orgel.2023.106858
Quantum information science is driving progress in a vast number of scientific and technological areas that cover molecular spectroscopy and matter-light interactions in general. In these fields, the ability to generate quantum mechanically-entangled photons is opening avenues to explore the interaction of molecules with quantum light. This work considers an alternative way of correlating photons by including energy superpositions. We study how the multichromatic quantum superposition, or color superposition of photon-pair states, influences the optical properties of organic chromophores. This work uses electronic structure calculations based on time-dependent density functional theory, and a simple modification of the standard entangled two-photon absorption theory. Our calculations show that it is possible to substantially modify the optical absorption cross section of molecules, where constructive and destructive interferences are computed. The quantum interference effects are more pronounced than the constructive ones. These quantum effects, or related ones, could be observed in quantum spectroscopic experiments where qudit photon states are generated.
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Isotropic contact patterning to improve reproducibility in organic thin-film transistors
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.orgel.2023.106887
A novel approach for improving reproducibility of Organic Field-Effect Transistors electrical performances is proposed. The introduction of isotropic features in the layout of source and drain electrodes is employed to minimize the impact of randomly-distributed crystalline domains in the organic semiconductor film on the reproducibility of basic electrical parameters, such as threshold voltage and charge carrier mobility. A significant reduction of the standard deviation of these parameters is reported over a statistically-relevant set of devices with drop-casted semiconductor, if compared with results obtained in a standard, interdigitated transistor structure. A correlation between electrodes patterning and proposed result is demonstrated by deepening the analysis with the contribution of meniscus-assisted semiconductor printing, in order to precisely control the growth direction of crystals.
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Method for instability compensation and detection of ammonium in sweat via conformal electrolyte-gated field-effect transistors
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.orgel.2023.106889
The research interest towards wearable sensing devices has rapidly increased in recent years, due to the importance that personalized healthcare monitoring has gained in our everyday life. In this context, electrolyte-gated field-effect transistors (EG-FETs) for sensing applications are receiving increasing attention, owing to their intrinsic signal amplification and low operating voltages. Here, we report carbon nanotube EG-FETs (EG-CNTFET)-based sensors, functionalized with a nonactin-based ion-selective membrane for operation in an aqueous environment. In particular, we show a facile data analysis protocol to obtain a highly stable baseline response (i.e., 60 min) required for sensing applications. We successfully employ our EG-CNTFET-based sensors for the detection of ammonium (NH4+) in water, as well as in complex artificial sweat medium. Furthermore, we show how conditioning the membranes in artificial sweat significantly reduces the variability of the sensors. We achieve sensitivity as high as 1.797 μA/decade, with the linear range of the sensors entirely covering the physiological concentrations of NH4+ in sweat. We also show how increasing the nonactin concentration (from 0.2 to 1% wt) improves the sensors’ sensitivity by a factor of 2.
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Impedance spectroscopy analysis to probe the role of interface properties of surface micro-engineered PEDOT:PSS/n-Si solar cells
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1016/j.orgel.2023.106817
Surface properties of silicon (Si) wafers play a critical role in the quality of polymer/Si interface and hence the photovoltaic (PV) performance of the PEDOT:PSS/n-Si hybrid solar cells (HSCs). In this study, the PEDOT:PSS/n-Si interface is thoroughly investigated for aqueous KOH micro-engineered Si surfaces (including the planar-Si surface as reference) based HSCs via electrochemical impedance spectroscopy (EIS), which has rarely been explored for such devices. Dynamic electrical parameters like, junction capacitance (CP), recombination resistance (RP), carrier lifetime (τ), built-in potential (Vbi), depletion region width (Wd) and Schottky barrier height (Φb) for the micro-engineered HSCs have been analyzed by EIS and co-related with the junction and PV performances. An optimized micro-engineered Si surface offered damage-free surface for the PEDOT:PSS/n-Si interface and resulted in high efficiency (11.82%) HSCs. A direct enhancement of the Rp by ∼5 fold, improved passivation near the interface (τ ∼234 μs) and thus enhanced charge carrier collection probability for the champion textured cell as compared to planar one has been accounted to the enhanced performances. In addition, formation of an effective inversion layer in the n-Si at the PEDOT:PSS/n-Si interface has been confirmed by high Vbi: 0.691 eV and Φb: 0.937 eV in the optimal Si surfaces and hence efficient solar cell. The study may help to understand the PEDOT:PSS/n-Si interface on the micro-engineered Si surfaces and guide to design high efficiency HSCs technology.
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Long-term electrical characteristics of a poly-3-hexylthiophene water-gated thin-film transistor
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-05-27 , DOI: 10.1016/j.orgel.2023.106844
Organic water-gated thin-film transistors (WG-TFTs) are of great interest in developing low-cost and high-performance biosensors. The device’s sensitivity to changes in measurement conditions can impair long-term operation, and care must be taken to ensure that the WG-TFT sensor response is due to an actual biorecognition event occurring on the sensing electrode. This work aims to clarify the long-term stability of a poly-3-hexylthiophene (P3HT) WG-TFT operated intermittently over two months during 5750 measurement cycles. We have evaluated the device figures of merit (FOM), such as threshold voltage, mobility, and trap density, during the whole measurement period. Short-term changes in the FOM are mainly attributed to work function changes on the gate electrode, whereas long-term changes are consistent with an increase in the semiconductor trap density. The shift in threshold voltage and decrease in mobility are found to be linear as a function of measurement cycles and caused by electrical stress, with time immersed in water having a negligible effect on the device. The trap density-of-states estimated using the subthreshold slope is similar to earlier reported values for P3HT OFETs and exhibits a gradual increase during device use and a partial recovery after rest, indicating the formation of shorter- and longer-lived traps.
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High-performance inverted ternary organic solar cells using solution-processed tin oxide as the electron transport layer
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-04-15 , DOI: 10.1016/j.orgel.2023.106828
In this study, we investigated the fabrication of high-performance inverted ternary organic solar cells (OSCs) using solution-processed SnO2 as the electron transport layer. Compared with standard structured OSCs using poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) and LiF, the inverted PM6:PC71BM:Y6-based ternary OSCs showed enhanced charge transport and suppressed charge recombination properties, which are beneficial for improving the solar performance. As a result, an average power-conversion-efficiency (PCE) of 16.3% was achieved for the inverted OSCs using SnO2, which is higher than that (15.2%) of standard devices. Moreover, the inverted OSCs showed a simultaneously improved long-term stability with the PCE degradation significantly suppressed from 46.1% to 23.9% after a 15-days measurement in ambient condition. The best inverted OSC exhibited a highest PCE of 16.7% with a stable power output and negligible hysteresis. Our results demonstrate the superior effect of inverted strategy on boosting the performance of ternary OSCs.
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Theoretical study on the mechanism of aggregation-induced emission in red thermally activated delayed fluorescence molecules: trans/cis-arrangement effect
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-04-04 , DOI: 10.1016/j.orgel.2023.106811
Fluorescent emitters with both high exciton utilization and luminescence efficiency show promising applications in organic light-emitting diodes (OLEDs), especially those with simultaneously aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF). In this work, we performed multi-scale simulations to investigate the photophysical properties of the reported red AIDF compounds T-DA-1, C-DA-1, T-DA-2 and C-DA-2, molecules with the same donor-acceptor group but with very different emission wavelengths and photoluminescence quantum yields (ΦPL) due to different connection points. The packing modes of molecules in film are obtained by molecular dynamics (MD) simulations, the crystal structure is given from the experiment, and then the photophysical properties with the consideration of the solid-state effect are studied by using the combined quantum mechanics and molecular mechanics (QM/MM) method. Natural transition orbitals (NTOs), adiabatic singlet-triplet state energy levels, reorganization energies and HR factors are analysed in detail. In addition, radiative and non-radiative transitions as well as inter-system crossing (ISC) and reverse inter-system crossing (RISC) processes are also investigated. Our results indicate that there is an important role of different substitution positions on the photo physical properties of TADF molecules. The trans-arrangement substitutions restrict the geometry variations, hinder the non-radiative energy consumption process, and promote the radiative process of TADF molecules. In addition, the trans-arrangement in the aggregated state has a smaller ΔEST and a larger SOC, which could favorite the RISC process. Last, the films and crystals of the trans-arrangement molecules have stronger π-π stacking, it limit the movement of molecules, which may inhibit the nonradiative deactivation caused by intramolecular torsional and vibrational excited-energy loss. Our work reasonably elucidates the experimental results and highlights the effect of different substitution positions on TADF properties. This could provide a theoretical perspective for designing efficient AIDF molecules.
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Electrical breakdown strength and interfacial trap characteristics of Epoxy/POSS nanocomposites
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.orgel.2023.106861
It is well known that the interfacial region between the polymeric matrix and nanofiller plays a very important role in tailoring the electrical insulation properties of nanocomposite. In this study two type of polyhedral-oligomeric-silsesquioxane (POSS) are doped into epoxy (EP) to investigate the tailoring of interfacial traps that can limit the mobility of charge carriers and enhance the breakdown strength. Incorporating acryloxypropyl POSS (AP-POSS) to EP matrix improves the breakdown strength than that of pristine EP and octaphenyl POSS (OP-POSS). The molecular simulation and experiments identifies that the compatibility between EP/POSS and trap depth is dependent on the interfacial interaction energy and crosslinking density. The side groups of AP-POSS has large number of localized energy states and higher electron affinity (EA) that can tailor deeper traps and restrain the mobility of electrons in EP/AP-POSS. The interfacial compatibility of POSS side groups with EP tune the interfacial traps and dielectric characteristics.
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Utilization of hot excitons to fabricate high efficiency blue fluorescence organic light-emitting diodes
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-05-27 , DOI: 10.1016/j.orgel.2023.106854
Organic light emitting diodes (OLEDs) are a new generation of display and lighting technology. The practical application requires OLEDs to have high efficiency, long life and low cost. By comparison, fluorescent OLEDs have the advantages of long lifetime and low cost, but the problem of low efficiency. Hot excitons and their utilization are effective methods to improve the efficiency of fluorescent OLEDs. This paper introduces our recent research results on blue fluorescent OLEDs by the design of device structures to efficiently utilize hot excitons. We have carried out detailed studies on mechanism and find that the internal conversion between triplet energy levels is the main loss channel of hot excitons. Through the strategic design of device structures, we have achieved a breakthrough in the efficiency of blue fluorescent OLEDs. The maximum external quantum efficiency was as high as 14.8% and kept 14.4% at the luminance of 1000 cd/m2.
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TCAD simulation of organic field-effect transistors based on spray-coated small molecule organic semiconductor with an insulating polymer blend
SLAS Technology: Translating Life Sciences Innovation ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1016/j.orgel.2023.106812
A commercial TCAD tool (Silvaco-Atlas) is used for the simulation of organic field-effect transistor (OFET) devices based on sprayed 6,13-bis(triisopropylsilylethynyl)-pentacene (TIPS-Pentacene) organic semiconductor and polystyrene (PS) insulating polymer blends (0.8:0.2 w/w). The simulation results are validated and improved after systematic comparison with experimental data. Shallow donor-like bulk and interface traps density of states (DOS) are taken into account for better convergence with the experimental data. Also, the necessity to include negative interface charge density was revealed. Furthermore, the constant low-field mobility model as well as the band-to-band tunneling model were selected, while their parameters were properly adjusted. Simulated electrical characteristics and experimental data demonstrate a very good agreement but necessitate further improvement. The important physical quantity of root-mean-square (RMS) roughness at the TIPS-Pentacene/PS interface is also included in the simulation considering various patterns. Different levels of RMS roughness at the active interface and different patterns are considered. Also, the TIPS-Pentacene thickness non-uniformity was examined, and the simulation results suggest that it is more significant when the TIPS-Pentacene thickness is thinner near the drain electrode side. Finally, the effects of non-uniformity on the device's overall electrical behavior are systematically investigated.
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Supplementary Information
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